tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and formylating agents under controlled conditions. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary but often involve temperatures between -20°C and 100°C and inert atmospheres .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s reactivity and stability . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
- Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate
Uniqueness
Tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate is unique due to the presence of both fluorine atoms and a formyl group on the piperidine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications.
Properties
CAS No. |
1373503-71-9 |
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Molecular Formula |
C11H17F2NO3 |
Molecular Weight |
249.25 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)8(6-14)7-15/h7-8H,4-6H2,1-3H3 |
InChI Key |
BYAGFJSHNKNYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C=O)(F)F |
Purity |
95 |
Origin of Product |
United States |
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